5-ethenyl-N,N-dimethylpyridin-2-amine chemical and physical properties
5-ethenyl-N,N-dimethylpyridin-2-amine chemical and physical properties
An In-depth Technical Guide to 5-ethenyl-N,N-dimethylpyridin-2-amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-ethenyl-N,N-dimethylpyridin-2-amine, a pyridine derivative with potential applications in medicinal chemistry and material science. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust, predicted profile based on the known properties of its structural analogues. This guide synthesizes theoretical knowledge with practical insights, offering a foundational understanding for researchers interested in this and related compounds. We will delve into its predicted physicochemical properties, propose a viable synthetic route, and forecast its key spectroscopic features.
Introduction and Structural Elucidation
5-ethenyl-N,N-dimethylpyridin-2-amine, also known as N,N-dimethyl-5-vinylpyridin-2-amine, is a heterocyclic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and an ethenyl (vinyl) group at the 5-position. The dimethylamino group acts as a strong electron-donating group, influencing the electron density of the pyridine ring and its basicity. The vinyl group provides a site for polymerization and other addition reactions, making this molecule a potentially valuable monomer for functional polymers and a versatile building block in organic synthesis.
A thorough search of chemical databases and literature reveals a scarcity of direct experimental data for 5-ethenyl-N,N-dimethylpyridin-2-amine. However, by examining its constituent parts and closely related analogues, we can construct a reliable predictive profile.
Predicted Physicochemical Properties
The physicochemical properties of 5-ethenyl-N,N-dimethylpyridin-2-amine are estimated based on data from its structural analogues: N,N-dimethylpyridin-2-amine, 2-vinylpyridine, and N,5-dimethylpyridin-2-amine.
| Property | Predicted Value for 5-ethenyl-N,N-dimethylpyridin-2-amine | Rationale and Comparative Data from Analogues |
| Molecular Formula | C₉H₁₂N₂ | Based on its chemical structure. |
| Molecular Weight | 148.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | N,N-dimethylpyridin-2-amine is a liquid[1][2]. The vinyl group is unlikely to significantly alter its state at room temperature. |
| Boiling Point | ~200-220 °C | Higher than 2-vinylpyridine (158 °C) due to increased molecular weight and polarity from the dimethylamino group. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform). Limited solubility in water. | Aminopyridines generally show good solubility in organic solvents. |
| pKa (of conjugate acid) | ~7.0-7.5 | The dimethylamino group at the 2-position increases the basicity of the pyridine nitrogen compared to pyridine (pKa = 5.2). 4-Dimethylaminopyridine has a pKa of 9.6[3]. The 2-position will have a less pronounced effect. |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 5-ethenyl-N,N-dimethylpyridin-2-amine involves a palladium-catalyzed cross-coupling reaction. A common precursor would be a halogenated N,N-dimethylpyridin-2-amine.
Proposed Synthesis: Stille or Suzuki cross-coupling reaction.
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Starting Material: 5-bromo-N,N-dimethylpyridin-2-amine.
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Reagent: Vinyltributylstannane (for Stille coupling) or potassium vinyltrifluoroborate (for Suzuki coupling).
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Catalyst: A palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
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Solvent: Anhydrous toluene or dioxane.
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Conditions: The reaction mixture is heated under an inert atmosphere.
This approach is favored due to the high functional group tolerance and generally good yields of palladium-catalyzed cross-coupling reactions in the synthesis of vinyl-substituted heteroaromatics.
Caption: Proposed synthesis of 5-ethenyl-N,N-dimethylpyridin-2-amine.
Reactivity and Potential Applications
The dual functionality of 5-ethenyl-N,N-dimethylpyridin-2-amine makes it a versatile molecule:
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Vinyl Group Reactivity: The vinyl group can undergo polymerization to form functional polymers with basic side chains. These polymers could have applications as gene delivery vectors, catalysts, or materials with pH-responsive properties. It can also participate in Diels-Alder reactions and other electrophilic additions.
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Pyridine Ring and Dimethylamino Group: The nitrogen atoms of the pyridine ring and the exocyclic amino group can act as ligands for metal coordination, suggesting potential applications in catalysis and materials science. The basicity of the molecule allows it to act as a non-nucleophilic base in organic reactions.
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Drug Development: The 2-aminopyridine scaffold is present in numerous biologically active compounds. The introduction of a vinyl group provides a handle for further functionalization via click chemistry or other selective reactions, making it a valuable intermediate for the synthesis of compound libraries for drug discovery.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the aromatic, vinyl, and methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | ~7.9-8.1 | d | ~2.0 |
| H-4 | ~7.4-7.6 | dd | ~8.5, 2.0 |
| H-3 | ~6.5-6.7 | d | ~8.5 |
| Vinyl-CH | ~6.6-6.8 | dd | ~17.5, 10.8 |
| Vinyl-CH₂ (trans) | ~5.6-5.8 | d | ~17.5 |
| Vinyl-CH₂ (cis) | ~5.1-5.3 | d | ~10.8 |
| N(CH₃)₂ | ~3.1 | s | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158-160 |
| C-6 | ~147-149 |
| C-4 | ~138-140 |
| Vinyl-CH | ~135-137 |
| C-5 | ~128-130 |
| C-3 | ~105-107 |
| Vinyl-CH₂ | ~114-116 |
| N(CH₃)₂ | ~38-40 |
IR Spectroscopy
Infrared spectroscopy will be useful for identifying the key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2800-3000 | Medium |
| C=C stretch (vinyl) | ~1630 | Medium |
| C=C/C=N stretch (pyridine ring) | 1580-1610 | Strong |
| C-N stretch | 1250-1350 | Strong |
| =C-H bend (vinyl) | 910-990 | Strong |
Safety and Handling
While specific toxicity data for 5-ethenyl-N,N-dimethylpyridin-2-amine is not available, it should be handled with the precautions appropriate for aminopyridine derivatives. Many aminopyridines are toxic and can be absorbed through the skin.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
5-ethenyl-N,N-dimethylpyridin-2-amine is a molecule with significant potential in both polymer chemistry and medicinal chemistry. Although direct experimental data is lacking, this guide provides a comprehensive, predictive overview of its properties and synthesis based on sound chemical principles and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into this promising compound.
References
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